molecular formula C10H14N5O7P B1661375 2'-Deoxyguanosine 5'-monophosphate CAS No. 902-04-5

2'-Deoxyguanosine 5'-monophosphate

Cat. No.: B1661375
CAS No.: 902-04-5
M. Wt: 347.22 g/mol
InChI Key: LTFMZDNNPPEQNG-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine 5’-monophosphate is a nucleotide derivative of guanosine triphosphate, where the hydroxyl group on the 2’ carbon of the nucleotide’s pentose has been reduced to a hydrogen atom. This compound is a monomer used in DNA synthesis and is essential for various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyguanosine 5’-monophosphate can be synthesized through a multi-enzyme cascade reaction. This involves purine nucleoside phosphorylase, acetate kinase, N-deoxyribosytransferase II, and deoxyguanosine kinase. The initial guanosine substrate is cleaved into guanine and ribose-1-phosphate, which then reacts with thymidine to produce deoxyguanosine. Finally, deoxyguanosine is phosphorylated to form 2’-Deoxyguanosine 5’-monophosphate .

Industrial Production Methods

Traditionally, 2’-Deoxyguanosine 5’-monophosphate is separated from DNA degradation products, which is a low-yielding and time-consuming process. the multi-enzyme cascade reaction offers a more efficient method, achieving a maximal yield of up to 76% .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine 5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Photosensitized oxidation using UV-A radiation and pterin as a photosensitizer.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Involves nucleophilic substitution reactions where the phosphate group can be replaced by other nucleophiles.

Major Products

Comparison with Similar Compounds

2’-Deoxyguanosine 5’-monophosphate is unique due to its specific role in DNA synthesis and its structural properties. Similar compounds include:

    2’-Deoxyadenosine 5’-monophosphate: Another nucleotide used in DNA synthesis.

    2’-Deoxycytidine 5’-monophosphate: Also involved in DNA synthesis.

    2’-Deoxythymidine 5’-monophosphate: A thymine nucleotide used in DNA synthesis.

These compounds share similar roles in DNA synthesis but differ in their nucleobase components, which confer unique properties and functions in biological processes.

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFMZDNNPPEQNG-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25656-92-2, 33430-61-4 (di-hydrochloride salt)
Record name 5′-Guanylic acid, 2′-deoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25656-92-2
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Record name 2'-Deoxyguanosine 5'-phosphate
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DSSTOX Substance ID

DTXSID20896947
Record name 2'-Deoxyguanosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Deoxyguanosine 5'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001044
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CAS No.

902-04-5
Record name 2′-Deoxyguanosine 5′-monophosphate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Deoxyguanosine 5'-phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyguanosine-5'-Monophosphate
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Record name 2'-Deoxyguanosine 5'-phosphate
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Record name 2'-deoxy-5'-guanylic acid
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Record name 2'-DEOXYGUANOSINE 5'-PHOSPHATE
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Record name 2'-Deoxyguanosine 5'-monophosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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